Stannane, chlorotriethenyl-
CAS No.: 10008-90-9
Cat. No.: VC21199371
Molecular Formula: C6H9ClSn
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10008-90-9 |
|---|---|
| Molecular Formula | C6H9ClSn |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | chloro-tris(ethenyl)stannane |
| Standard InChI | InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
| Standard InChI Key | OEEKDHUOTUHEEY-UHFFFAOYSA-M |
| SMILES | C=C[Sn](C=C)(C=C)Cl |
| Canonical SMILES | C=C[Sn](C=C)(C=C)Cl |
Introduction
Structural Characteristics
Stannane, chlorotriethenyl- possesses a well-defined molecular architecture with the following structural parameters:
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SMILES Notation: C=CSn(C=C)Cl
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InChI: InChI=1S/3C2H3.ClH.Sn/c31-2;;/h31H,2H2;1H;/q;;;;+1/p-1
The molecular structure features a tetrahedral arrangement around the central tin atom, with three vinyl groups (CH2=CH-) and one chlorine atom occupying the four coordination sites. This arrangement provides a distinctive chemical environment that contributes to the compound's reactivity profile.
Physical Properties
The physical properties of Stannane, chlorotriethenyl- derive from its molecular composition and structural arrangement. While comprehensive experimental data is limited in the available literature, several properties can be inferred:
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Molecular Weight: Approximately 235.94 g/mol, calculated from the molecular formula C6H9ClSn
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Physical State: Likely a colorless liquid or low-melting solid at ambient temperature, consistent with similar organotin compounds
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Solubility: Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) but poorly soluble in water due to its predominant organic character
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Stability: Potentially sensitive to air, moisture, and light, as is common with many reactive organotin compounds
Analytical Characterization
Mass spectrometry studies have provided valuable analytical data for Stannane, chlorotriethenyl-, particularly regarding its collision cross section (CCS) measurements. This data facilitates identification and characterization of the compound:
Predicted Collision Cross Section Data
The following table presents predicted collision cross section values for various adducts of Stannane, chlorotriethenyl-, providing important reference data for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.94876 | 142.2 |
| [M+Na]+ | 258.93070 | 153.7 |
| [M+NH4]+ | 253.97530 | 150.2 |
| [M+Na-2H]- | 256.91615 | 145.6 |
| [M-H]- | 234.93420 | 141.3 |
| [M]+ | 235.94093 | 143.8 |
| [M]- | 235.94203 | 143.8 |
| [M+K]+ | 274.90464 | 145.8 |
These collision cross section values represent the effective area of the molecule available for interaction with buffer gas during ion mobility separation, providing a characteristic fingerprint for analytical identification purposes.
Comparison with Related Organotin Compounds
Stannane, chlorotriethenyl- belongs to a broader family of organotin compounds that includes various substituted stannanes. While tributyl(iodomethyl)stannane represents a different structural class with alkyl rather than vinyl substituents, both compounds share the common feature of a halogen-tin bond that confers distinctive reactivity.
The presence of vinyl groups in chlorotriethenylstannane, as opposed to alkyl groups in tributylstannanes, introduces additional reactivity associated with the carbon-carbon double bonds. This structural difference significantly impacts chemical behavior and potential applications.
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